molecular formula C13H21ClN2O2 B13770954 Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride CAS No. 63982-35-4

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride

Cat. No.: B13770954
CAS No.: 63982-35-4
M. Wt: 272.77 g/mol
InChI Key: LWVKWOUWPCLLHU-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a carbamate ester and a dimethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride typically involves the reaction of methyl carbamate with 2-(alpha-(dimethylamino)ethyl)-p-tolyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid.

    Ethyl carbamate: Another ester with similar properties but different alkyl groups.

    N-methylcarbamate: A related compound with a different substitution pattern.

Uniqueness

Carbamic acid, methyl-, 2-(alpha-(dimethylamino)ethyl)-p-tolyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and a dimethylaminoethyl group makes it versatile for various applications.

Properties

CAS No.

63982-35-4

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

dimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-9-6-7-12(17-13(16)14-3)11(8-9)10(2)15(4)5;/h6-8,10H,1-5H3,(H,14,16);1H

InChI Key

LWVKWOUWPCLLHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)NC)C(C)[NH+](C)C.[Cl-]

Origin of Product

United States

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